
5-Methoxy-2-phenylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-phenylbenzonitrile: is an organic compound with the molecular formula C14H11NO. It is a derivative of benzonitrile, where a methoxy group is attached to the fifth position and a phenyl group is attached to the second position of the benzene ring. This compound is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-phenylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 5-methoxy-2-bromobenzonitrile with phenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-phenylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine or chlorine for halogenation.
Major Products:
Oxidation: 5-Methoxy-2-phenylbenzoic acid.
Reduction: 5-Methoxy-2-phenylbenzylamine.
Substitution: 5-Methoxy-2-phenyl-4-nitrobenzonitrile (nitration product).
Scientific Research Applications
Chemistry: 5-Methoxy-2-phenylbenzonitrile is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of nitrile-containing molecules with biological systems. It can be used as a probe to investigate enzyme activities and metabolic pathways.
Medicine: Although not a drug itself, this compound is used in medicinal chemistry to develop new therapeutic agents. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-phenylbenzonitrile depends on its specific application. In chemical reactions, the methoxy and nitrile groups influence the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution. In biological systems, the nitrile group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
4-Methoxybenzonitrile: Lacks the phenyl group, making it less complex and potentially less reactive in certain reactions.
2-Phenylbenzonitrile: Lacks the methoxy group, which affects its solubility and reactivity.
5-Methoxybenzonitrile: Similar structure but without the phenyl group, leading to different chemical and physical properties.
Uniqueness: 5-Methoxy-2-phenylbenzonitrile is unique due to the presence of both methoxy and phenyl groups, which confer distinct chemical properties. The methoxy group increases the electron density on the aromatic ring, enhancing its reactivity in electrophilic substitution reactions. The phenyl group adds steric bulk and influences the compound’s solubility and interaction with other molecules.
Properties
IUPAC Name |
5-methoxy-2-phenylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-16-13-7-8-14(12(9-13)10-15)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCABJPHZVKTLOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743109 |
Source


|
| Record name | 4-Methoxy[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934691-48-2 |
Source


|
| Record name | 4-Methoxy[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


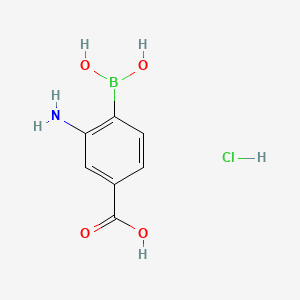
Methanone](/img/structure/B581994.png)
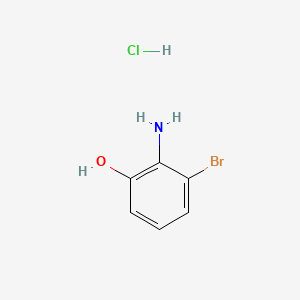
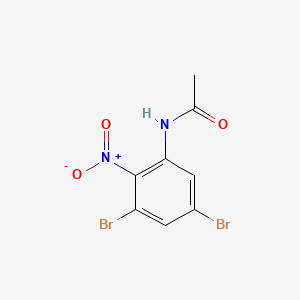
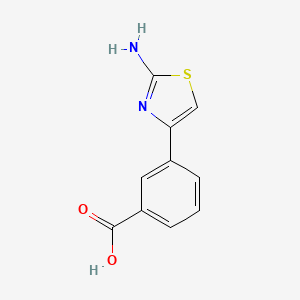


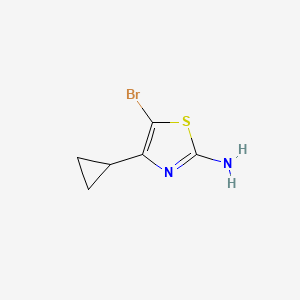
![1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B582004.png)
![(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid](/img/structure/B582007.png)


